![molecular formula C16H14BrN3O2S B4835353 N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide](/img/structure/B4835353.png)
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide
Overview
Description
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. Glutaminase plays a crucial role in cancer cell metabolism, making BPTES a promising candidate for cancer therapy.
Mechanism of Action
BPTES selectively binds to the active site of glutaminase, inhibiting its activity. The binding of BPTES to glutaminase causes a conformational change in the enzyme, leading to a decrease in its activity. This inhibition of glutaminase activity leads to a decrease in glutamine metabolism and a subsequent decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a potent anti-cancer effect in a variety of cancer cell lines and animal models. Inhibition of glutaminase by BPTES leads to a decrease in cancer cell growth and proliferation, as well as a decrease in the production of lactate and ATP. BPTES has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for glutaminase, making it a useful tool for studying the role of glutamine metabolism in cancer cells. However, BPTES has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of BPTES. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to study the effects of BPTES on other metabolic pathways in cancer cells. Additionally, the combination of BPTES with other anti-cancer therapies may lead to improved outcomes for cancer patients. Finally, the development of BPTES analogs with improved pharmacokinetic properties may lead to the development of a clinically viable cancer therapy.
Scientific Research Applications
BPTES has been extensively studied for its potential as a cancer therapy. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. Glutaminase is the enzyme responsible for converting glutamine to glutamate, which can then be used for energy production and biosynthesis. Inhibition of glutaminase by BPTES leads to a decrease in glutamine metabolism, resulting in decreased cancer cell growth and proliferation.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c17-12-5-3-11(4-6-12)14-10-23-16(19-14)20-15(21)9-18-8-13-2-1-7-22-13/h1-7,10,18H,8-9H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTELGKVFKGHGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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